![molecular formula C21H37NO4 B14497869 N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine CAS No. 64174-68-1](/img/structure/B14497869.png)
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is a complex organic compound with a unique structure that combines a cyclopentyl ring, an octyl chain, and an isoleucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the octyl chain. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions.
Acetylation of L-Isoleucine: L-isoleucine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the acetylated L-isoleucine with the cyclopentyl-octyl intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-leucine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-valine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-alanine
Uniqueness
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the octyl chain and the cyclopentyl ring, along with the isoleucine moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64174-68-1 |
|---|---|
Molecular Formula |
C21H37NO4 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-(2-octyl-3-oxocyclopentyl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-4-6-7-8-9-10-11-17-16(12-13-18(17)23)14-19(24)22-20(21(25)26)15(3)5-2/h15-17,20H,4-14H2,1-3H3,(H,22,24)(H,25,26)/t15-,16?,17?,20-/m0/s1 |
InChI Key |
XUDSZZKYTIHKFN-QVUWHDNHSA-N |
Isomeric SMILES |
CCCCCCCCC1C(CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
Canonical SMILES |
CCCCCCCCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
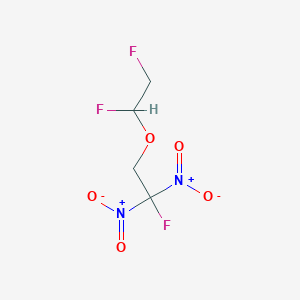
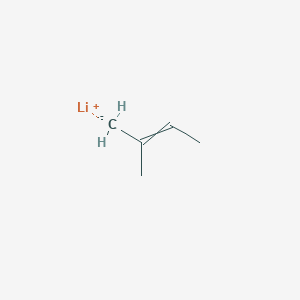
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
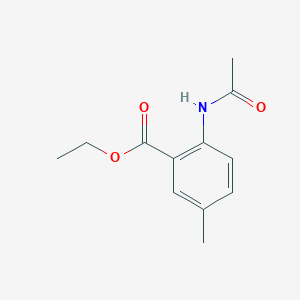
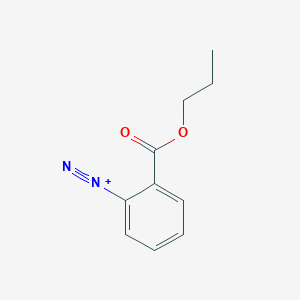
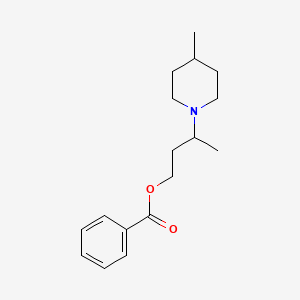

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
